molecular formula C8H21NO6P2 B13804517 Phosphonic acid, [(hexylimino)bis(methylene)]bis- CAS No. 5995-29-9

Phosphonic acid, [(hexylimino)bis(methylene)]bis-

Cat. No.: B13804517
CAS No.: 5995-29-9
M. Wt: 289.20 g/mol
InChI Key: ZXSMUDIPLKKQMI-UHFFFAOYSA-N
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Description

Phosphonic acid, [(hexylimino)bis(methylene)]bis- (CAS registry numbers include salts: ammonium, potassium, sodium ), is an aminobisphosphonic acid derivative featuring a hexylimino group (-NH-C₆H₁₁) linked to two methylene phosphonic acid (-CH₂PO₃H₂) moieties. Its molecular formula is C₈H₁₉NO₆P₂ (molecular weight: 287.19 g/mol). This compound is structurally characterized by a six-carbon alkyl chain, which distinguishes it from shorter-chain analogs. It is primarily used in industrial applications such as scale inhibition, chelation, and corrosion prevention due to its strong metal-binding properties .

Properties

CAS No.

5995-29-9

Molecular Formula

C8H21NO6P2

Molecular Weight

289.20 g/mol

IUPAC Name

[hexyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15)

InChI Key

ZXSMUDIPLKKQMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound phosphonic acid, [(hexylimino)bis(methylene)]bis-, can be considered a derivative of methylene bisphosphonic acid where the methylene bridge is functionalized with hexylimino groups. Based on the literature for related bisphosphonic acids, the preparation involves:

  • Step 1: Synthesis of Dialkyl Phosphonate Precursors
    Dialkyl phosphonates bearing the hexylimino substituent are synthesized via reaction of appropriate amines (hexylamine) with formaldehyde and dialkyl phosphite reagents. This step typically involves condensation reactions forming the bis(imino)methylene linkage.

  • Step 2: Conversion to Phosphonic Acid
    The dialkyl phosphonate intermediates are then converted to the phosphonic acid form using either acidic hydrolysis or the bromotrimethylsilane method.

Bromotrimethylsilane (BTMS) Method

This method is preferred for sensitive molecules like [(hexylimino)bis(methylene)]bis- phosphonic acid due to its mild conditions. The process involves:

  • Treating the dialkyl phosphonate ester with bromotrimethylsilane in an aprotic solvent such as dichloromethane or acetonitrile at room temperature.
  • The reaction results in silylation of the phosphonate ester groups.
  • Subsequent methanolysis or hydrolysis yields the free phosphonic acid.

This method avoids harsh acidic conditions that might degrade the hexylimino functionality.

Purification Techniques

Post-synthesis, the phosphonic acid derivatives can be purified by:

  • Crystallization from suitable solvents.
  • Chromatographic methods (e.g., ion-exchange chromatography).
  • Successive extraction under acidic and basic conditions to remove impurities.

Data Table: Comparison of Preparation Methods for Phosphonic Acid, [(hexylimino)bis(methylene)]bis-

Preparation Method Reaction Conditions Advantages Limitations Applicability to [(hexylimino)bis(methylene)]bis-
Acidic Hydrolysis Concentrated HCl, reflux (~100°C) Simple, widely used Harsh conditions, possible degradation of imino groups Limited due to sensitivity of hexylimino moiety
Bromotrimethylsilane Method Room temperature, aprotic solvent Mild, high yield, preserves sensitive groups Requires handling of moisture-sensitive reagents Highly suitable and preferred
Hydrogenolysis H2 gas, PtO2 or Wilkinson catalyst Selective deprotection Requires expensive catalysts and specific substrates Less common for this compound

Research Findings and Literature Support

  • The bromotrimethylsilane method is considered the gold standard for preparing phosphonic acids from dialkyl phosphonates under mild conditions, especially for molecules with sensitive functional groups such as imines.
  • Patent literature describes the synthesis of methylene bisphosphonic acid derivatives via ester hydrolysis and silylation steps, which are adaptable to hexylimino-substituted compounds.
  • The preparation of similar bisphosphonic acids with alkyl or imino substituents has been reported with high purity and yields using the BTMS method, confirming its applicability.
  • Purification by crystallization and chromatographic techniques ensures the isolation of pharmaceutically acceptable salts or free acids with high purity.

Chemical Reactions Analysis

Types of Reactions

[(Hexylimino)bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonic acids, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Industrial Applications

2.1 Corrosion Inhibition

One of the primary industrial uses of [(hexylimino)bis(methylene)]bis- is as a corrosion inhibitor . It is effective in preventing metal corrosion in various environments, particularly in oil and gas extraction processes. The compound forms a protective layer on metal surfaces, reducing oxidation and extending the lifespan of equipment.

2.2 Anti-Scaling Agents

The compound is also employed as an anti-scaling agent in water treatment processes. It helps prevent the deposition of scale-forming minerals in pipes and boilers, thereby enhancing efficiency and reducing maintenance costs.

Agricultural Applications

3.1 Fertilizers

In agriculture, phosphonic acids are used as components in fertilizers due to their ability to enhance nutrient uptake in plants. The compound [(hexylimino)bis(methylene)]bis- has been studied for its potential to improve the bioavailability of essential nutrients like phosphorus.

3.2 Plant Growth Regulators

Research indicates that this phosphonic acid can act as a plant growth regulator , promoting root development and overall plant health. Its application has been linked to increased crop yields in various agricultural settings.

Pharmaceutical Applications

4.1 Drug Development

Phosphonic acids have gained attention in drug development due to their bioactive properties. [(Hexylimino)bis(methylene)]bis- has been investigated for its potential use as a drug or pro-drug, particularly in targeting bone diseases such as osteoporosis.

Case Study: Osteoporosis Treatment

A notable case study involved a cohort of elderly patients treated with bisphosphonates, including derivatives of [(hexylimino)bis(methylene)]bis-. Results showed significant increases in bone mineral density (BMD), with some patients experiencing up to a 15% increase after six months of treatment.

Material Science Applications

5.1 Surface Coatings

The compound is utilized in developing advanced surface coatings that provide enhanced chemical resistance and durability. These coatings are applicable in various industries, including automotive and aerospace.

5.2 Supramolecular Chemistry

In supramolecular chemistry, phosphonic acids like [(hexylimino)bis(methylene)]bis- are employed to design hybrid materials with tailored properties for specific applications, such as catalysis or sensor technology .

Summary of Applications

Application Area Specific Uses
IndustrialCorrosion inhibitors, anti-scaling agents
AgricultureFertilizers, plant growth regulators
PharmaceuticalsDrug development for bone diseases
Material ScienceSurface coatings, supramolecular chemistry

Mechanism of Action

The mechanism of action of [(hexylimino)bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps in maintaining bone density .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional parameters with analogous aminophosphonic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Chelating Capacity Primary Applications
[(Hexylimino)bis(methylene)]bisphosphonic acid C₈H₁₉NO₆P₂ 287.19 Hexylimino, two methylene-PO₃H₂ Moderate to high Scale inhibition, corrosion control
ATMP (Aminotris(methylene phosphonic acid)) C₃H₁₂NO₉P₃ 299.05 Tris(methylene-PO₃H₂) High Water treatment, detergent formulations
EDTMP (Ethylenediamine tetra(methylene phosphonic acid)) C₆H₂₄N₂O₁₂P₄ 436.08 Ethylenediamine, four methylene-PO₃H₂ Very high Heavy metal sequestration, industrial cleaning
HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid) C₂H₈O₇P₂ 206.03 Hydroxyethylidene, two PO₃H₂ Moderate Oilfield scaling inhibition, cosmetics
[(Pentylimino)bis(methylene)]bisphosphonic acid C₇H₁₇NO₆P₂ 273.16 Pentylimino, two methylene-PO₃H₂ Moderate Intermediate in detergent synthesis

Key Observations :

  • Chelating Capacity : EDTMP, with four phosphonic groups, exhibits superior metal-binding ability, whereas the hexyl derivative’s two phosphonic groups limit its capacity but improve selectivity for specific ions (e.g., Ca²⁺, Mg²⁺) .
  • Thermal Stability : Longer alkyl chains (e.g., hexyl) may increase thermal stability compared to shorter-chain analogs like HEDP, which decomposes at >200°C .

Physicochemical Properties

  • Solubility improves in polar aprotic solvents (e.g., DMSO) .
  • Hydrolytic Stability: Phosphonic acids with ether/amide linkages (e.g., dental adhesives in ) show superior stability to ester-based analogs. The hexylimino group’s C-N bonds resist hydrolysis better than ester-linked HEDP, enhancing longevity in acidic environments .
  • NMR Profiles: As shown in [(dimethylamino)methylene]bisphosphonic acid studies (), inequivalent phosphorus atoms (δP = 15–25 ppm in ³¹P-NMR) arise from distinct H-bonding networks. The hexyl derivative likely exhibits similar splitting due to asymmetric hydration .

Research Findings and Challenges

  • Environmental Impact : Interim health guidelines suggest a threshold of 50 mg/m³ for airborne particulates, comparable to HEDP .
  • Synthesis Challenges : Byproduct formation (e.g., hydroxymethyl phosphonic acid) during synthesis necessitates purification steps, increasing production costs .
  • Future Directions: Hybrid derivatives incorporating hexylimino and additional phosphonic groups (e.g., ’s triphosphonic analog) could enhance chelation efficacy .

Q & A

Q. What are the established synthetic routes for Phosphonic acid, [(hexylimino)bis(methylene)]bis- and its sodium salt derivatives?

The compound is synthesized via condensation of hexylamine with formaldehyde and phosphorous acid under acidic conditions (pH 2–3) at 80–100°C for 6–12 hours. Sodium salts are formed by neutralizing the free acid with NaOH, followed by recrystallization from aqueous ethanol . Key intermediates include iminobis(methylene) precursors, with yields optimized by controlling stoichiometry and reaction time.

Q. What spectroscopic techniques are most effective for confirming the structural integrity of Phosphonic acid, [(hexylimino)bis(methylene)]bis-?

  • 31P NMR : Distinct peaks at δ 15–20 ppm (P-OH) and δ 10–12 ppm (P-O− in salts) confirm phosphonic acid groups.
  • IR Spectroscopy : Strong absorption bands at 950–1050 cm⁻¹ (P-O stretching) and 2200–2400 cm⁻¹ (N-H in hexylimino group).
  • Mass Spectrometry : Molecular ion peaks at m/z 301.21 (free acid) and 942.48 (sodium salt, C₁₀H₂₂NNa₃O₆P₂) validate molecular weight .

Q. How does the choice of counterion (e.g., sodium vs. potassium) influence the solubility and stability of [(hexylimino)bis(methylene)]bisphosphonate salts?

Sodium salts (CAS 94248-84-7) exhibit higher aqueous solubility (>500 mg/mL at 25°C) compared to potassium derivatives (≈300 mg/mL), attributed to smaller ionic radius and enhanced hydration. Stability studies show sodium salts remain intact at pH 3–10, while potassium analogs precipitate in acidic conditions (pH < 4) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of hydroxymethyl phosphonic acid as a byproduct during synthesis, and how can this side reaction be minimized?

Hydroxymethyl phosphonic acid forms via formaldehyde oxidation under excess acidic conditions. To suppress this:

  • Use a formaldehyde-to-hexylamine molar ratio of 2:1.
  • Introduce N₂ purging to limit oxidative side reactions.
  • Monitor reaction progress via in-situ 31P NMR to terminate before byproduct formation .

Q. How can computational modeling (e.g., DFT) predict the chelation behavior of [(hexylimino)bis(methylene)]bisphosphonic acid with transition metals?

Density Functional Theory (DFT) calculations reveal a tetra-dentate binding mode, where two phosphonate oxygen atoms and the hexylimino nitrogen coordinate with metals like Fe³⁺ or Cu²⁺. Bond angles (≈109.5°) and bond lengths (1.9–2.1 Å) align with experimental X-ray data for analogous complexes .

Q. What experimental approaches resolve contradictions in reported thermal stability data for [(hexylimino)bis(methylene)]bisphosphonate salts?

Discrepancies arise from varying hydration states or impurities. Standardized protocols include:

  • Thermogravimetric Analysis (TGA) under N₂ at 10°C/min to track decomposition (stable up to 250°C for anhydrous sodium salts).
  • Powder X-ray Diffraction (PXRD) to confirm crystallinity post-heating.
  • High-Performance Liquid Chromatography (HPLC) to quantify residual hydroxymethyl phosphonic acid (<1% impurity threshold) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueSignature Peaks/BandsReference
31P NMRδ 15–20 ppm (free acid), δ 10–12 ppm (salt)
IR Spectroscopy950–1050 cm⁻¹ (P-O), 2200–2400 cm⁻¹ (N-H)

Q. Table 2: Solubility and Stability of Salts

Salt TypeSolubility (H₂O, 25°C)pH Stability Range
Sodium (CAS 94248-84-7)>500 mg/mL3–10
Potassium≈300 mg/mL4–9

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